molecular formula C14H11ClN2 B1518604 2-(Benzylamino)-4-chlorobenzonitrile CAS No. 296259-54-6

2-(Benzylamino)-4-chlorobenzonitrile

Cat. No. B1518604
CAS RN: 296259-54-6
M. Wt: 242.7 g/mol
InChI Key: PIAZBFBIMPNJHL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-chlorobenzonitrile is a chemical compound that is part of the benzylamine family . Benzylamines are organic compounds that consist of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . They are commonly used in organic chemistry as precursors for various reactions .


Synthesis Analysis

The synthesis of benzylamines like 2-(Benzylamino)-4-chlorobenzonitrile can be achieved through several methods. The main industrial route involves the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Chemical Reactions Analysis

Benzylamines, including 2-(Benzylamino)-4-chlorobenzonitrile, can undergo various chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions, Grignard reactions, and cross-coupling reactions .

Scientific Research Applications

Radiolysis in Aqueous Solutions

The radiolysis of chlorobenzonitriles, including 4-chlorobenzonitrile, was studied in various conditions. The reaction mechanisms involving hydrated electrons, H-atoms, and OH-radicals have been proposed, highlighting potential applications in understanding chemical reactions under radiation (Geppert & Getoff, 1998).

Synthesis of Novel Organic Compounds

Research has been conducted on the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, demonstrating its utility in creating new organic molecules (Soro et al., 2006).

Preparation of Pyrrolo[3,2-l]acridinones

A reaction involving 2-amino-4-chlorobenzonitriles was used to synthesize new pyrrolo[3,2-l]acridinone derivatives. This showcases its role in the synthesis of complex organic structures (Рожкова et al., 2017).

Synthesis of Benzylamine Derivatives

The synthesis of 4-(4-methylphenoxy)benzylamine from p-chlorobenzonitrile demonstrates its use as a starting material for creating benzylamine derivatives (Che Ming-ming, 2012).

CO2-Fixation Reaction

A study on the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates has been carried out. This is significant for understanding CO2 recycling and atmospheric CO2 fixation (Yoshida et al., 2008).

Thermodynamic Studies

Research on the thermodynamic properties of chlorobenzonitrile isomers, including 2-, 3-, and 4-chlorobenzonitriles, provides insights into their structural and thermodynamic characteristics (Rocha et al., 2014).

Hydrolysis in Water

The study of the transformation of para-substituted benzonitriles in water, including the hydrolysis of 4-chlorobenzonitrile, contributes to understanding their behavior in aquatic environments (Masunaga et al., 1995).

Physical and Thermal Properties

Investigation into the physical, thermal, and spectroscopic properties of chlorobenzonitriles offers insight into their potential applications in various industries (Trivedi et al., 2015).

Synthesis of Benzofuran Derivatives

Research focused on the conversion of chlorosalicylaldehyde into benzofuran derivatives shows the application of chlorobenzonitriles in synthesizing complex organic molecules (Kumar et al., 2022).

Synthesis of Quinazolines

The reaction of acylamino benzonitriles with primary aromatic amines for synthesizing quinazolines demonstrates the role of chlorobenzonitriles in creating diverse organic compounds (Marinho & Proença, 2015).

Safety and Hazards

While specific safety and hazard information for 2-(Benzylamino)-4-chlorobenzonitrile is not available, benzylamines in general are known to be flammable and corrosive . They should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

properties

IUPAC Name

2-(benzylamino)-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZBFBIMPNJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-4-chlorobenzonitrile

CAS RN

296259-54-6
Record name 2-(benzylamino)-4-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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